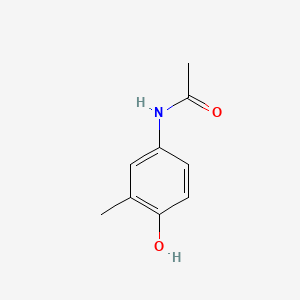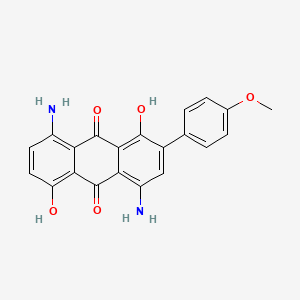
9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)- is a Skin / Eye Irritant.
Wissenschaftliche Forschungsanwendungen
Clinical Trials and Cancer Research
9,10-Anthracenedione derivatives have been explored in clinical trials for their potential as anticancer agents. A study by Von Hoff et al. (1980) detailed a Phase I clinical trial of a new anthracenedione derivative, noting its potential in treating lung cancer.
Electrochemical Properties
The electrochemical properties of these compounds have been extensively studied. Cheng et al. (2013) investigated the electrochemical reduction process of 9,10-anthracenedione derivatives, revealing insights into their reaction mechanisms and potential applications in electrochemical fields (Cheng et al., 2013).
Applications in Cell Imaging
Derivatives of 9,10-Anthracenedione have also been used in cell imaging. Wang et al. (2020) synthesized new symmetrical derivatives that exhibited aggregation-induced emission, suitable for cell imaging applications (Wang et al., 2020).
Synthesis and Characterization for Anticancer Applications
Antonello et al. (1989) synthesized new 9,10-anthracenediones, which resembled known anticancer agents, suggesting their potential in cancer therapy (Antonello et al., 1989).
Antipsoriatic and Anti-inflammatory Properties
Müller and Prinz (1997) developed novel 9,10-dihydro-1,8-dihydroxy-9-oxo-2-anthracenecarboxylic and -hydroxamic acids, exhibiting inhibitory activity against enzymes involved in inflammation, suggesting their use in antipsoriatic therapy (Müller & Prinz, 1997).
Inhibition of Tubulin Polymerization
Prinz et al. (2011) synthesized phenylimino-10H-anthracen-9-ones, which were effective in inhibiting tubulin polymerization and demonstrated antiproliferative activity against tumor cells (Prinz et al., 2011).
Electrochemical Detection in Chemotherapy
Houpt and Baldwin (1983) developed a method for electrochemical detection of 9,10-Anthracenedione derivatives, which could be crucial in monitoring chemotherapy drug levels (Houpt & Baldwin, 1983).
DNA Interaction and Clastogenic Activity
Research by Rosenberg and Hittelman (1983) explored the clastogenic activity of an anthracenedione derivative, providing insights into its interaction with DNA and potential genotoxic effects (Rosenberg & Hittelman, 1983).
Eigenschaften
CAS-Nummer |
4702-64-1 |
|---|---|
Produktname |
9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)- |
Molekularformel |
C21H16N2O5 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O5/c1-28-10-4-2-9(3-5-10)11-8-13(23)16-18(19(11)25)21(27)15-12(22)6-7-14(24)17(15)20(16)26/h2-8,24-25H,22-23H2,1H3 |
InChI-Schlüssel |
OVPZEFAFTQSEJB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
4702-64-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



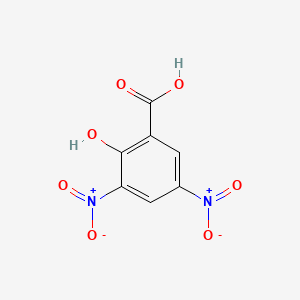
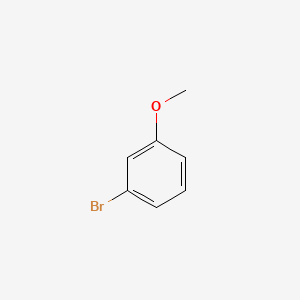
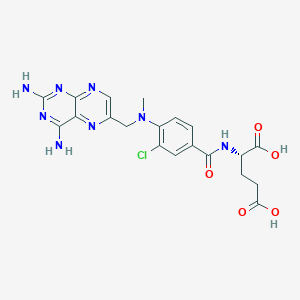
![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)
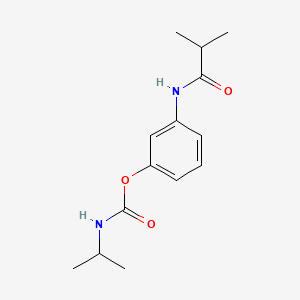
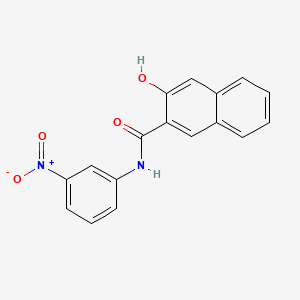
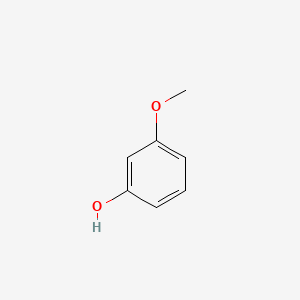
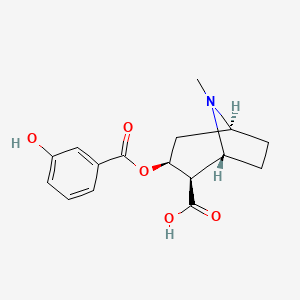
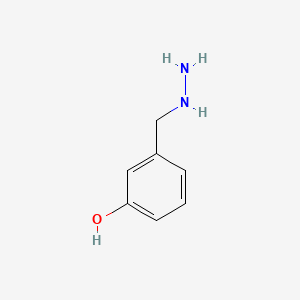
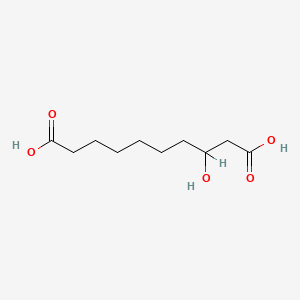
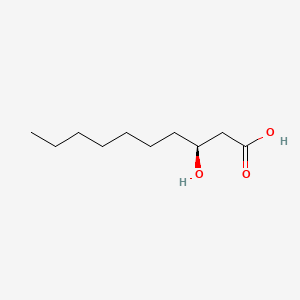
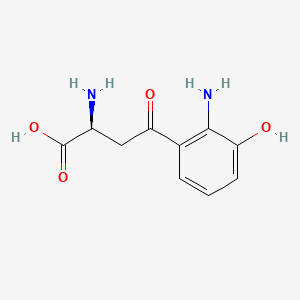
![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)
